molecular formula C17H19ClN2O4S B7688248 N-(4-chlorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide

N-(4-chlorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide

Cat. No. B7688248
M. Wt: 382.9 g/mol
InChI Key: JCGZPZMYBJBQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide, commonly known as PSB-0739, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PSB-0739 belongs to the class of sulfonamide compounds and has been found to exhibit various biological activities.

Mechanism of Action

PSB-0739 exerts its biological activities by inhibiting the activity of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in many types of cancer cells and plays a critical role in tumor growth and survival. PSB-0739 has been found to bind to the active site of CA IX and inhibit its activity, leading to the inhibition of tumor growth and induction of apoptosis.
Biochemical and Physiological Effects:
PSB-0739 has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. PSB-0739 has also been found to have anti-inflammatory effects and reduce oxidative stress. In addition, PSB-0739 has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

PSB-0739 has several advantages for lab experiments. It is a potent and selective inhibitor of CA IX and has been shown to exhibit antitumor activity in vitro and in vivo. However, PSB-0739 has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. In addition, PSB-0739 has not been tested extensively in human clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of PSB-0739. One direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential applications in combination therapy with other anticancer drugs. In addition, further studies are needed to understand the pharmacokinetics and pharmacodynamics of PSB-0739 and its safety and efficacy in humans.

Synthesis Methods

The synthesis of PSB-0739 involves a series of chemical reactions. The first step involves the reaction of 4-chlorophenyl isocyanate with 4-nitrophenol to form 4-chlorophenyl 4-nitrophenyl carbamate. The second step involves the reduction of the nitro group to an amino group using sodium dithionite. The final step involves the reaction of the amino group with propylsulfamide and phenoxyacetic acid to form PSB-0739.

Scientific Research Applications

PSB-0739 has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and anti-angiogenic activities. PSB-0739 has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, PSB-0739 has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-2-11-19-25(22,23)16-9-7-15(8-10-16)24-12-17(21)20-14-5-3-13(18)4-6-14/h3-10,19H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGZPZMYBJBQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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